

Application Notes and Protocols: DNA Gyrase Assay Using Novobiocin as a Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Novobiocin

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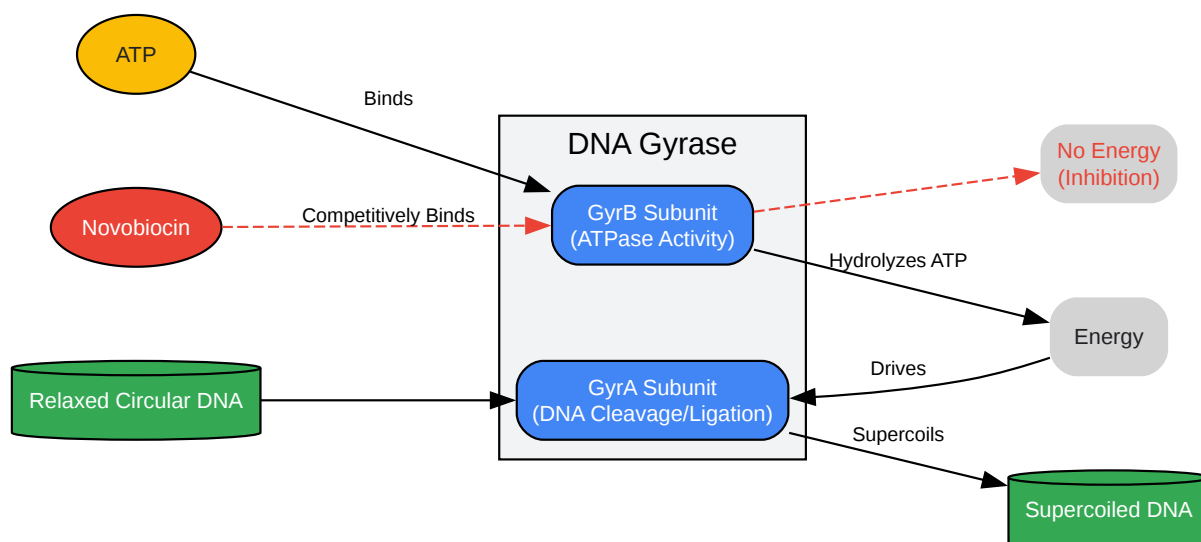
Introduction

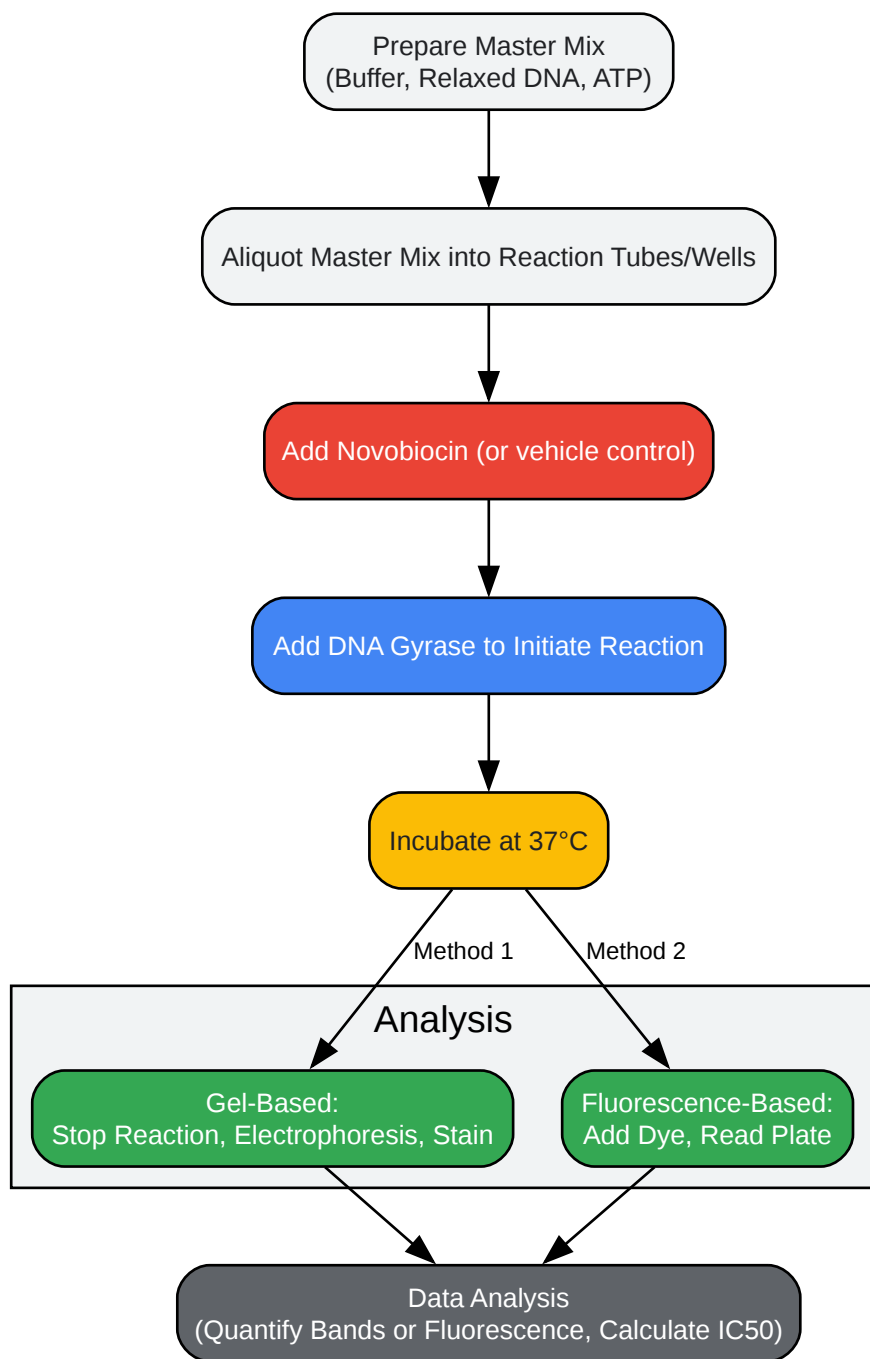
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.^[1] Its absence in higher eukaryotes makes it an attractive target for antibacterial drug development. These application notes provide a detailed protocol for in vitro DNA gyrase supercoiling assays using **novobiocin**, a well-characterized aminocoumarin antibiotic, as a reliable inhibitory control.

Novobiocin specifically targets the GyrB subunit of DNA gyrase, acting as a competitive inhibitor of the enzyme's ATPase activity.^{[2][3][4]} By binding to the ATP-binding site on GyrB, **novobiocin** prevents the conformational changes required for DNA supercoiling.^{[2][3][5]} This document outlines two common methods for assessing DNA gyrase activity and its inhibition by **novobiocin**: a traditional agarose gel-based assay and a higher-throughput fluorescence-based assay.

Mechanism of Action of Novobiocin

DNA gyrase functions as a heterotetramer of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and ligation, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.^[3] **Novobiocin** competitively binds to the ATP-binding pocket of the GyrB subunit, preventing ATP hydrolysis and thereby inhibiting the supercoiling activity of the enzyme.^{[2][3]}





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